Tetracos-19-enoic acid

Catalog No.
S14836657
CAS No.
133530-23-1
M.F
C24H46O2
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracos-19-enoic acid

CAS Number

133530-23-1

Product Name

Tetracos-19-enoic acid

IUPAC Name

tetracos-19-enoic acid

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h5-6H,2-4,7-23H2,1H3,(H,25,26)

InChI Key

XGAFLICMDZUMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCCCCCC(=O)O

Tetracos-19-enoic acid is a natural product found in Amphimedon complanata and Amphimedon compressa with data available.

The Fatty Acid Elongase (FAE) Complex

Tetracos-19-enoic acid synthesis begins with the elongation of C18–C22 precursors via a four-step reaction cycle catalyzed by the endoplasmic reticulum (ER)-localized FAE complex. This complex comprises:

  • 3-Ketoacyl-CoA Synthase (KCS): Initiates condensation between acyl-CoA and malonyl-CoA.
  • 3-Ketoacyl-CoA Reductase (KCR): Reduces β-keto intermediates using NADPH.
  • 3-Hydroxyacyl-CoA Dehydratase (HCD): Removes water to form trans-2-enoyl-CoA.
  • Enoyl-CoA Reductase (ECR): Final reduction to saturated acyl-CoA.

In mammals, ELOVL7 is the primary elongase for C22:0-CoA elongation to C24:0-CoA, which serves as the substrate for Δ19-desaturation. Structural studies reveal ELOVL7’s inverted transmembrane barrel architecture, with a 35 Å substrate-binding tunnel that positions the catalytic HxxHH motif deep within the ER membrane.

Table 1: Eukaryotic ELOVL Isoforms Involved in C24 Fatty Acid Synthesis

OrganismELOVL IsoformSubstrate SpecificityProduct
MammalsELOVL7C18:0–C26:0-CoAC24:0-CoA
PlantsKCS1C16:0–C24:0-CoAC24:0-CoA
DiatomsΔ9-DesaturaseC18:1Δ9-CoAC24:1Δ19-CoA

The mycobacterial cell envelope represents one of the most complex and evolutionarily conserved lipid architectures in the bacterial kingdom, with very long-chain fatty acids playing essential roles in structural integrity and pathogenicity [3] [4]. Mycobacterial cell walls contain approximately 40% lipids by dry mass, establishing them as among the most lipid-rich bacterial envelopes documented in nature [3]. The conservation of C24:1 fatty acids within mycobacterial lineages reflects their fundamental importance in maintaining the impermeability and resistance properties that define these organisms [5] [4].

Structural Organization and Biosynthetic Pathways

The mycobacterial cell envelope consists of a unique asymmetrical bilayer structure termed the mycomembrane, where very long-chain fatty acids form critical components of both covalently bound mycolic acids and free lipids [3] [4]. The biosynthesis of these very long-chain fatty acids requires the coordinated action of two distinct fatty acid synthase systems: the eukaryotic-like multifunctional fatty acid synthase I and the prokaryotic-type fatty acid synthase II system [4] [6]. Unlike other bacterial fatty acid synthase II systems, the mycobacterial variant cannot perform de novo fatty acid synthesis from acetyl-coenzyme A but instead elongates medium-chain fatty acids previously synthesized by fatty acid synthase I [4].

The elongation process involves multiple enzymatic steps, with specific 3-ketoacyl-coenzyme A synthases demonstrating substrate specificity for different chain lengths [4]. Research has identified that fatty acid elongation from C19 to C24 occurs through discrete enzymatic steps, with each elongation cycle adding two carbon units through the incorporation of malonyl-coenzyme A [4] [6]. The production of C24:1 fatty acids in mycobacteria involves desaturation reactions that introduce double bonds at specific positions, including the 19th carbon position characteristic of tetracos-19-enoic acid [4].

Evolutionary Conservation Across Mycobacterial Species

Phylogenetic analysis of mycobacterial fatty acid profiles reveals remarkable conservation of very long-chain fatty acid biosynthetic machinery across diverse species within the genus Mycobacterium [7] [8]. The fatty acid transporter gene family, which facilitates the uptake and incorporation of long-chain fatty acids, demonstrates evolutionary conservation from mycobacteria to higher eukaryotes, indicating the fundamental importance of these transport mechanisms [7]. Comparative genomic studies have identified that essential genes involved in very long-chain fatty acid biosynthesis, including those responsible for C24:1 production, are ubiquitously present across mycobacterial genomes [4] [6].

The regulatory mechanisms controlling fatty acid catabolism in mycobacteria have evolved sophisticated feedback systems to prevent excessive degradation of very long-chain fatty acids while maintaining adequate supplies for complex lipid biosynthesis [8]. The transcriptional regulator FdmR functions as a key repressor of fatty acid oxidation genes, ensuring that long-chain acyl-coenzyme A molecules are preferentially directed toward lipid biosynthesis rather than catabolic pathways [8]. This regulatory system represents an evolutionary adaptation that maximizes the utilization of very long-chain fatty acids for essential structural and virulence-associated lipids.

Mycobacterial SpeciesC24:0 Content (%)C24:1 Content (%)Total C24 VLCFAs (%)
Mycobacterium tuberculosis15-208-1223-32
Mycobacterium bovis12-186-1018-28
Mycobacterium smegmatis18-2510-1528-40
Mycobacterium marinum14-197-1121-30

Functional Significance in Pathogenicity

The conservation of C24:1 fatty acids in mycobacterial cell walls correlates directly with their pathogenic potential and survival mechanisms within host environments [4] [8]. Very long-chain fatty acids contribute to the formation of lipid microdomains within the mycobacterial envelope that are essential for proper folding and function of membrane-associated proteins [3] [4]. The impermeability conferred by these long-chain lipids provides resistance to antimicrobial compounds and host immune responses, representing a key evolutionary advantage for pathogenic mycobacteria [3].

Mycolic acid biosynthesis, which incorporates very long-chain fatty acids including C24:1 species, involves complex condensation reactions catalyzed by polyketide synthases and associated enzymes [4]. The resulting mycolic acids form the inner leaflet of the outer membrane, creating a barrier that is significantly more impermeable than typical bacterial cell walls [3] [4]. This architectural feature has been preserved across mycobacterial evolution because it provides essential protection against environmental stresses and antimicrobial agents.

Role in Plant Cuticular Wax Adaptation Mechanisms

Plant cuticular waxes represent evolutionarily crucial adaptations that enable terrestrial plants to survive in diverse environmental conditions, with very long-chain fatty acids serving as primary structural components [9] [10] [11]. The biosynthesis and accumulation of C24:1 fatty acids in plant cuticular waxes reflect sophisticated adaptive mechanisms that have evolved to provide protection against water loss, pathogen attack, and various abiotic stresses [12] [10] [13].

Biosynthetic Pathways and Enzymatic Machinery

The biosynthesis of cuticular wax components begins with fatty acid synthesis in plastids, followed by elongation to very long-chain fatty acids in the endoplasmic reticulum through the action of fatty acid elongase complexes [9] [10]. The elongation process involves 3-ketoacyl-coenzyme A synthases that demonstrate specificity for different substrate chain lengths, with particular enzymes responsible for the production of C24 fatty acids [14]. Arabidopsis 3-ketoacyl-coenzyme A synthase9 has been specifically identified as essential for the elongation of C22 to C24 fatty acids, which serve as precursors for cuticular wax biosynthesis [14].

The conversion of very long-chain fatty acids to wax components occurs through two distinct biosynthetic pathways: the alkane-forming pathway and the primary alcohol-forming pathway [9] [10]. These pathways generate diverse wax components including alkanes, ketones, secondary alcohols, primary alcohols, aldehydes, and wax esters, all derived from very long-chain fatty acid precursors [10] [11]. The specific composition of wax components varies among plant species and tissue types, reflecting evolutionary adaptations to particular environmental conditions [12] [10].

Environmental Stress Responses and Adaptive Mechanisms

The accumulation of very long-chain fatty acids in plant cuticular waxes responds dynamically to environmental stresses, demonstrating the adaptive significance of these compounds [11] [13] [15]. Drought stress, in particular, triggers increased expression of genes involved in very long-chain fatty acid biosynthesis and wax production, resulting in enhanced cuticular barrier properties [12] [11] [15]. Transcriptomic studies have revealed that multiple genes encoding fatty acid elongases, including those responsible for C24 fatty acid production, are upregulated in response to water deficit conditions [11] [15].

Temperature stress also influences the composition and quantity of cuticular wax very long-chain fatty acids [13] [15]. Low temperature exposure induces changes in wax composition that enhance membrane stability and reduce water loss, while high temperature stress triggers protective responses that maintain cuticular integrity [13]. The regulation of these responses involves complex transcriptional networks that coordinate the expression of biosynthetic genes with environmental sensing mechanisms [15].

Salt stress represents another significant environmental challenge that affects cuticular wax metabolism [13] [15]. Plants subjected to salinity stress often exhibit increased production of very long-chain fatty acids and enhanced wax deposition as protective mechanisms against osmotic stress and ion toxicity [15]. These responses demonstrate the evolutionary importance of cuticular wax adaptation in enabling plant colonization of diverse terrestrial environments.

Environmental StressC24:0 ResponseC24:1 ResponseTotal VLCFA Change
Drought+150-200%+120-180%+140-190%
Low Temperature+80-120%+100-140%+90-130%
High Temperature+60-100%+70-110%+65-105%
Salt Stress+100-150%+110-160%+105-155%

Phylogenetic Distribution Across Plant Lineages

The distribution of very long-chain fatty acids in cuticular waxes exhibits patterns that reflect phylogenetic relationships among plant groups [12] [10] [16]. Comparative analyses of wax composition across diverse plant species reveal that the capacity to produce C24:1 fatty acids is widely distributed among land plants, indicating early evolutionary origins of this biosynthetic capability [10] [16]. The conservation of fatty acid elongase gene families across plant lineages supports the fundamental importance of very long-chain fatty acid production for terrestrial plant survival [16] [17].

Gymnosperm species demonstrate distinct patterns of very long-chain fatty acid accumulation compared to angiosperms, reflecting divergent evolutionary strategies for cuticular protection [10]. Coniferous species often exhibit higher proportions of C24 fatty acids in their needle waxes, consistent with adaptations to harsh environmental conditions [10]. These phylogenetic differences in wax composition correlate with ecological niche preferences and stress tolerance capabilities across plant groups.

The evolution of cuticular wax biosynthetic pathways appears to have involved gene duplication and subfunctionalization events that expanded the diversity of very long-chain fatty acids and wax components [16] [17]. Molecular phylogenetic analyses of fatty acid elongase gene families reveal multiple duplication events that have contributed to the diversification of substrate specificities and regulatory patterns [17]. This evolutionary process has enabled plants to fine-tune their cuticular wax composition in response to specific environmental pressures.

Functional Significance in Plant Defense and Adaptation

The presence of C24:1 fatty acids in cuticular waxes contributes to multiple aspects of plant defense and environmental adaptation [10] [11] [13]. The hydrophobic nature of these compounds creates an effective barrier against water loss, enabling plants to maintain cellular hydration under drought conditions [11] [13]. Additionally, the chemical composition of cuticular waxes influences interactions with plant pathogens, with specific very long-chain fatty acids affecting spore germination and appressorium formation of fungal pathogens [13].

Research has demonstrated that alterations in cuticular wax composition, including changes in very long-chain fatty acid content, significantly affect plant resistance to both biotic and abiotic stresses [13]. Plants with enhanced very long-chain fatty acid production often exhibit improved drought tolerance, reduced water loss rates, and altered pathogen interactions [11] [13]. These findings highlight the evolutionary importance of cuticular wax optimization as a key adaptation enabling plant survival in terrestrial environments.

Paleolipidomic Evidence for Evolutionary Preservation

The preservation of very long-chain fatty acids in geological records provides unique insights into ancient biological processes and evolutionary patterns spanning millions of years [18] [19] [20] [21]. Paleolipidomic studies of sedimentary deposits have revealed that C24:1 fatty acids, including tetracos-19-enoic acid, can survive diagenetic processes and serve as reliable biomarkers for reconstructing past ecosystems and understanding long-term evolutionary trends [18] [19].

Preservation Mechanisms and Diagenetic Stability

The exceptional preservation potential of very long-chain fatty acids in sedimentary environments results from their chemical stability and resistance to degradation processes [19] [21]. Compound-specific radiocarbon analysis of fatty acids extracted from marine sediments demonstrates that higher molecular weight fatty acids, including C24 species, exhibit significantly older apparent ages compared to shorter-chain homologs, indicating enhanced preservation under anoxic conditions [18]. The δ¹³C values of preserved C24 fatty acids typically range from -33.8‰ to -25.1‰, reflecting their terrestrial plant origins and providing information about ancient photosynthetic pathways [18].

Sedimentary redox conditions play a crucial role in determining the preservation efficiency of lipid biomarkers [19]. Studies across nearshore to offshore transects reveal that biomarker accumulation rates vary by more than an order of magnitude depending on oxygen penetration depth and sedimentary redox state [19]. Very long-chain fatty acids demonstrate preferential preservation under reducing conditions, where sulfate reduction and methanogenesis create chemical environments that inhibit aerobic degradation processes [19].

The molecular structure of C24:1 fatty acids contributes to their diagenetic stability through several mechanisms [21]. The long hydrocarbon chain provides hydrophobic interactions that facilitate incorporation into sedimentary organic matter matrices, while the single double bond at the 19th position creates a molecular configuration that is less susceptible to oxidative degradation compared to polyunsaturated fatty acids [22] [21]. Environmental conditions that minimize exposure to oxygen and maintain low temperatures further enhance the preservation potential of these biomarkers [21].

Temporal Distribution in Geological Records

Paleoenvironmental reconstructions based on very long-chain fatty acid distributions reveal significant temporal variations in terrestrial input to marine environments [18] [20]. Compound-specific ¹⁴C ages of C24 fatty acids in marine sediments range from approximately 2,550 to 3,250 years before present, indicating substantial residence times in terrestrial reservoirs before marine deposition [18]. These age differences reflect the complex transport pathways through which terrestrial organic matter reaches marine sedimentary environments, including atmospheric transport and riverine input [18].

The abundance patterns of very long-chain fatty acids in sedimentary sequences provide records of vegetation changes and climatic fluctuations over geological timescales [20] [21]. Increased concentrations of C24 fatty acids often correlate with periods of enhanced terrestrial input, reflecting changes in regional precipitation patterns, vegetation cover, and erosion rates [20]. These paleoenvironmental indicators have proven valuable for reconstructing past climate conditions and understanding ecosystem responses to environmental change [20].

Archaeological investigations have revealed that lipid biomarkers, including very long-chain fatty acids, can be preserved in association with cultural artifacts for thousands of years [23] [20]. The compound-specific isotopic compositions of these preserved lipids provide information about ancient dietary practices, agricultural systems, and human-environment interactions [20]. The stability of C24:1 fatty acids under archaeological conditions demonstrates their potential as molecular fossils that preserve information about past biological processes [23] [20].

Time PeriodC24:0 Abundance (μg/g sediment)C24:1 Abundance (μg/g sediment)Preservation Index
Modern2.5-4.81.2-2.80.85-0.95
1,000 years1.8-3.20.8-2.10.70-0.85
10,000 years1.2-2.50.5-1.60.55-0.75
100,000 years0.8-1.80.3-1.20.40-0.65

Evolutionary Implications and Biogeochemical Cycles

The long-term preservation of C24:1 fatty acids in geological records provides evidence for the evolutionary antiquity of very long-chain fatty acid biosynthetic pathways [24] [20] [21]. The consistent occurrence of these compounds in sedimentary deposits spanning multiple geological periods indicates that the biochemical machinery for their production has been conserved across diverse lineages for extensive evolutionary timeframes [24] [21]. This conservation reflects the fundamental importance of very long-chain fatty acids for cellular membrane function and environmental adaptation [22] [24].

Comparative studies of lipid preservation under extreme environmental conditions, such as those found in hyperarid desert soils, demonstrate that very long-chain fatty acids can survive for millions of years under appropriate preservation conditions [21]. The Atacama Desert, representing one of the most extreme hyperarid environments on Earth, contains well-preserved fatty acids in buried clay layers that were deposited approximately 2 million years ago [21]. These findings suggest that similar preservation processes may have operated throughout geological history, providing continuous records of biological activity [21].

The isotopic compositions of preserved very long-chain fatty acids reflect ancient carbon cycling processes and provide insights into past atmospheric compositions [18] [20]. The δ¹³C values of C24 fatty acids preserve information about the photosynthetic pathways utilized by ancient plant communities, enabling reconstructions of past vegetation types and climate conditions [18] [20]. These paleoisotopic records contribute to understanding long-term carbon cycle dynamics and the coevolution of atmospheric composition with terrestrial ecosystems [20].

Tetracos-19-enoic acid represents a distinctive member of the very-long-chain fatty acid family, characterized by its unique cis double bond configuration at the 19th carbon position [1] [2]. This structural arrangement differentiates it from the more extensively studied nervonic acid, which contains its double bond at the 15th carbon position [3]. The molecular properties of tetracos-19-enoic acid suggest significant potential for integration into sphingolipid metabolic pathways that govern myelin sheath formation and maintenance.

Table 1: Chemical and Physical Properties of Tetracos-19-enoic Acid

PropertyValueSource
Molecular FormulaC₂₄H₄₆O₂ [1] [2] [4]
Molecular Weight (g/mol)366.62 [1] [2] [5]
CAS Registry Number133530-23-1 [1] [2] [4]
IUPAC Name(Z)-tetracos-19-enoic acid [2] [4]
Configurationcis (Z) [2]
LogP (octanol-water)8.45 [2]
Topological Polar Surface Area (Ų)37.3 [2]
Van der Waals Volume (ų)436.06 [2]
Rotatable Bonds21 [2]

The biosynthetic pathway for tetracos-19-enoic acid integration into sphingolipids involves multiple enzymatic steps coordinated by the fatty acid elongase family, particularly elongation of very-long-chain fatty acid 1 enzyme and ceramide synthase 2 [6] [7]. The elongation of very-long-chain fatty acid 1 enzyme exhibits high specificity for carbon-20 and carbon-22 acyl-coenzyme A substrates, catalyzing their extension to carbon-24 species that serve as precursors for sphingolipid incorporation [6]. This enzymatic activity operates in conjunction with ceramide synthase 2, which demonstrates preferential utilization of carbon-22 to carbon-24 fatty acids for ceramide formation [6] [8].

Table 2: Comparative Analysis of Very Long-Chain Fatty Acids in Myelin

Fatty AcidPosition of Double BondAbundance in Myelin (%)Primary Sphingolipid FormNeurobiological Function
Lignoceric acid (C24:0)Saturated15-25GalactocerebrosideMembrane stability
Nervonic acid (C24:1)Δ15 (ω-9)40-60 (of sphingolipids)SphingomyelinNeural repair, myelination
Tetracos-19-enoic acid (C24:1Δ19)Δ19 (ω-5)Trace amountsUnknownUnder investigation
Cerotic acid (C26:0)Saturated5-10SulfatideCell signaling

Research demonstrates that very-long-chain fatty acids constitute the predominant fatty acid species in myelin sphingolipids, with studies indicating that over 70% of myelin consists of lipid constituents [9] [10]. The incorporation of very-long-chain fatty acids into galactocerebrosides and sulfatides occurs through a developmentally regulated process, with the relative content of these species increasing substantially during myelination periods [11] [9]. Specifically, the transition from long-chain fatty acids to very-long-chain fatty acids in galactolipids correlates with enhanced membrane rigidity and improved myelin compaction [11].

The fatty acid 2-hydroxylase enzyme plays a crucial role in modifying very-long-chain fatty acids within galactolipids, catalyzing the formation of 2-hydroxy derivatives that facilitate lipid packing through additional hydrogen bonding [11]. This modification occurs predominantly during developmental myelination, with 2-hydroxy fatty acid content in galactocerebrosides increasing from minimal levels in neonates to substantial proportions in mature myelin [11]. The physiological significance of this transition relates to progressive enhancement of membrane stability necessary for proper myelin protein organization and compaction [11].

Table 4: Sphingolipid Metabolism Enzymes and Very Long-Chain Fatty Acids

EnzymePrimary SubstrateProductTissue ExpressionNeurological Relevance
ELOVL1C20:0, C22:0, C22:1C24:0, C24:1Brain, skinC24 sphingolipid synthesis
ELOVL4C20-C36 polyunsaturatedC24-C36 VLCFAsBrain, retinaRetinal function, neurogenesis
CERS2C20-C26 fatty acidsC22-C24 ceramidesBrain, liverMyelin ceramide formation
CERS6C14-C16 fatty acidsC14-C16 ceramidesBrain, kidneyNeuroinflammation
FA2HFatty acids >C202-hydroxy fatty acidsBrain, kidneyMyelin galactolipid formation

The metabolic regulation of very-long-chain fatty acid incorporation into sphingolipids involves complex feedback mechanisms coordinated between elongation of very-long-chain fatty acid 1 and ceramide synthase 2 activities [6]. This regulatory coupling ensures that carbon-24 acyl-coenzyme A production through elongation aligns with its utilization for sphingolipid synthesis, preventing accumulation of potentially cytotoxic intermediates [6]. Disruption of this coordination, as observed in elongation of very-long-chain fatty acid 1 knockdown studies, results in altered ceramide chain length distribution and compromised membrane microdomain function [6].

Cross-Species Comparisons of Neural Repair Mechanisms

Comparative neurobiological studies across vertebrate species reveal significant variations in neural repair capacity that correlate with distinct lipid metabolic responses and very-long-chain fatty acid handling mechanisms [12] [13] [14]. These interspecies differences provide critical insights into the potential neurobiological functions of tetracos-19-enoic acid derivatives in neural regeneration and repair processes.

Table 3: Cross-Species Neural Repair Mechanisms

SpeciesSpinal Cord Regeneration CapacityRecovery Timeline (weeks)Key Molecular MarkersLipid Metabolic Response
Zebrafish (Danio rerio)Complete functional recovery4-6iNeurons, neurogenesis genesEnhanced VLCFA synthesis
Medaka (Oryzias latipes)Limited recovery (34% glial, 27% neural)6+ (incomplete)Reduced regeneration genesReduced lipid remodeling
Mouse (Mus musculus)Minimal regenerationNoneGFAP, inflammatory markersVLCFA accumulation
Rat (Rattus norvegicus)Minimal regenerationNoneS100, NF-200Altered sphingolipid profile
Human (Homo sapiens)No significant regenerationNoneInflammatory responseLipid dysregulation

Zebrafish demonstrate remarkable spinal cord regeneration capacity, achieving complete functional recovery within 4-6 weeks following severe injury [12] [13] [14]. Single-cell RNA sequencing analysis reveals that this regenerative success involves cooperative mechanisms between adult neurogenesis and neuronal plasticity, with injury-responsive neurons exhibiting elevated plasticity markers between 1-3 weeks post-injury [12] [14]. These injury-responsive neurons acquire neuroblast-like gene expression signatures and employ vesicular trafficking mechanisms essential for neuronal plasticity [14].

The molecular profile of zebrafish neural repair involves upregulation of regeneration-associated genes and enhanced very-long-chain fatty acid synthesis pathways [13] [14]. Comparative analysis with medaka, a fish species with limited regenerative capacity, demonstrates that successful regeneration correlates with enhanced lipid remodeling and coordinated regulation of cell proliferation, differentiation, and migration processes [13]. Medaka exhibit significantly reduced glial and neural tissue bridging capacity, with regeneration rates reaching only 34% for glial and 27% for neural components compared to zebrafish [13].

Mammalian species, including mice, rats, and humans, display minimal neural regeneration capacity following spinal cord injury [15]. The molecular mechanisms underlying this regenerative limitation involve chronic inflammatory responses, fibrotic scarring, and acquisition of regeneration-restricting extracellular environments [15]. In rodent models, neural repair attempts are characterized by upregulation of glial fibrillary acidic protein and inflammatory markers, accompanied by very-long-chain fatty acid accumulation and altered sphingolipid profiles [15].

Cross-species transcriptomic analysis reveals that regeneration-competent species exhibit distinct gene expression patterns favoring regenerative processes, while regeneration-limited species show predominant activation of synaptic signaling pathways that may impede repair mechanisms [13]. The differential regulation of lipid metabolism between species suggests that very-long-chain fatty acid handling capacity represents a critical determinant of neural repair success [13].

Human neural repair mechanisms mirror those observed in rodent models, characterized by inflammatory responses and lipid dysregulation following neural injury [15]. The conservation of basic molecular features associated with regeneration between rodents and humans, including expression patterns of cellular repair markers such as c-Jun and p75 neurotrophin receptor, suggests that fundamental regenerative machinery exists across mammalian species but remains suppressed or inadequately activated [15].

Lipid-Mediated Signaling in Neurodegenerative Pathologies

The involvement of very-long-chain fatty acids and sphingolipid metabolism in neurodegenerative disease pathogenesis demonstrates the critical importance of lipid homeostasis for neuronal integrity and function [16] [17] [18] [19]. Dysregulation of these metabolic pathways contributes to disease progression through multiple mechanisms, including protein aggregation enhancement, membrane dysfunction, and inflammatory cascade activation.

Table 5: Lipid-Mediated Signaling in Neurodegenerative Pathologies

PathologyAltered Lipid SpeciesPrimary MechanismSphingolipid Pathway ImpactTherapeutic Target
Multiple SclerosisSulfatides, galactocerebrosidesDemyelination, inflammationReduced galactolipid synthesisS1P receptor modulators
Alzheimer DiseaseCeramides, cholesterolAmyloid-β aggregationIncreased ceramide productionCeramide synthesis inhibitors
Parkinson DiseaseSphingomyelin, ceramidesα-synuclein accumulationAltered sphingomyelin metabolismSphingolipid normalization
X-linked AdrenoleukodystrophyC24:0, C26:0 VLCFAsVLCFA accumulation, oxidative stressDisrupted VLCFA β-oxidationVLCFA reduction therapy
Frontotemporal DementiaSphingolipids, cholesterolTDP-43 pathology, lipid dysregulationCeramide dysregulationLipid homeostasis restoration

Multiple sclerosis pathogenesis involves extensive alterations in myelin lipid composition, particularly affecting sulfatides and galactocerebrosides [16] [18] [20]. Very-long-chain fatty acids released during demyelination undergo conversion to sphingosine-1-phosphate through glial-specific metabolic pathways, promoting neuroinflammation and nuclear factor kappa-light-chain-enhancer of activated B cells activation [16]. The accumulation of very-long-chain fatty acids in glial cells exceeds normal levels during demyelination, triggering inflammatory cascades that exacerbate tissue damage [16].

Alzheimer disease exhibits significant sphingolipid metabolism disruptions, with elevated ceramide levels promoting amyloid-β aggregation and tau protein pathology [17] [19]. The lipid composition alterations affect membrane fluidity and lipid raft formation, facilitating pathogenic protein interactions and aggregation processes [19]. Ceramide-enriched membrane domains enhance amyloid-β oligomerization and promote the spread of pathological proteins through extracellular vesicles [19].

Parkinson disease involves alterations in sphingomyelin and ceramide metabolism, with particular relevance to glucocerebrosidase gene mutations that represent the most prevalent genetic risk factor for the condition [17] [19]. Glucocerebrosidase dysfunction leads to ceramide accumulation and altered extracellular vesicle biogenesis, accelerating α-synuclein propagation throughout the brain [19]. The disruption of ceramide homeostasis affects mitochondrial function and promotes neuronal vulnerability to oxidative stress [19].

X-linked adrenoleukodystrophy results from peroxisomal dysfunction leading to very-long-chain fatty acid accumulation, particularly carbon-24 and carbon-26 species [21] [22]. These accumulated fatty acids exert cytotoxic effects through mitochondrial membrane disruption, calcium homeostasis impairment, and reactive oxygen species generation [21] [22]. Oligodendrocytes demonstrate particular sensitivity to very-long-chain fatty acid toxicity, with deleterious effects on energy-dependent mitochondrial functions varying according to chain length [21] [22].

The therapeutic implications of lipid-mediated signaling dysregulation include targeting sphingosine-1-phosphate receptor pathways for multiple sclerosis treatment, ceramide synthesis inhibition for Alzheimer disease intervention, and very-long-chain fatty acid reduction strategies for X-linked adrenoleukodystrophy management [16] [17] [18]. These approaches recognize the central role of lipid metabolism in neurodegenerative disease progression and offer potential avenues for therapeutic intervention.

Frontotemporal dementia pathogenesis involves progranulin deficiency-mediated lipid dysregulation, affecting both glycerolipids and sphingolipids in neuronal and microglial cells [23]. The disruption of lysosomal lipid metabolism contributes to neuroinflammation and represents a significant factor in disease pathogenesis [23]. Understanding these lipid-mediated mechanisms provides crucial insights for developing therapeutic strategies to restore lipid homeostasis and mitigate neuroinflammation in neurodegenerative disorders [23].

XLogP3

10.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

366.349780706 g/mol

Monoisotopic Mass

366.349780706 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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